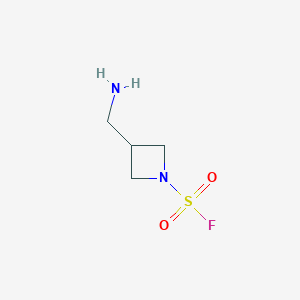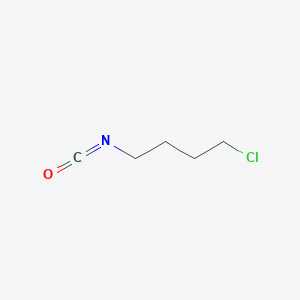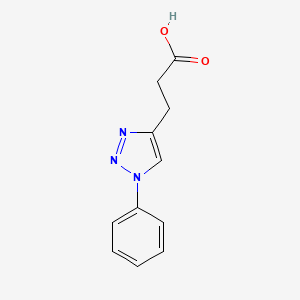
1-Phenyl-1H-1,2,3-triazole-4-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-1,2,3-triazole-4-propanoic acid is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The triazole ring system is known for its stability and versatility, making it a valuable scaffold in drug design and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-propanoic acid can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method typically uses phenylacetylene and an azide derivative under mild conditions to form the triazole ring . The reaction is highly efficient and provides good yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the triazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, alkylating agents, and various nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Dihydro or tetrahydro triazoles
Substitution: Halogenated, alkylated, or arylated triazoles
Applications De Recherche Scientifique
1-Phenyl-1H-1,2,3-triazole-4-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Serves as a probe in biochemical assays and as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4-propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the triazole ring .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-triazole-1-ethanol
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Comparison: 1-Phenyl-1H-1,2,3-triazole-4-propanoic acid is unique due to its propanoic acid moiety, which imparts specific chemical and biological properties. Compared to other triazole derivatives, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for various applications. Its stability and ease of functionalization further enhance its versatility in research and industrial applications .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-(1-phenyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,15,16) |
Clé InChI |
BXDILSDAWDMPHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(N=N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


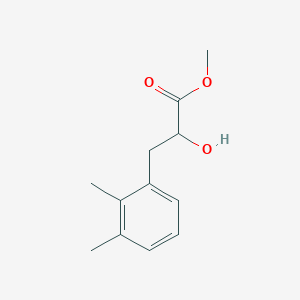

![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

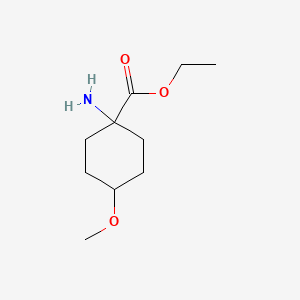
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
